molecular formula C14H20INO2 B11563618 heptyl N-(4-iodophenyl)carbamate

heptyl N-(4-iodophenyl)carbamate

Cat. No.: B11563618
M. Wt: 361.22 g/mol
InChI Key: WPSCDQYLKAXHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C14H20INO2. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–).

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl N-(4-iodophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of heptyl alcohol with 4-iodophenyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Heptyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine yields the corresponding amide.

    Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

    Hydrolysis: The major products are the corresponding amine and alcohol.

Scientific Research Applications

Heptyl N-(4-iodophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Heptyl N-(4-bromophenyl)carbamate
  • Heptyl N-(4-chlorophenyl)carbamate
  • Heptyl N-(4-fluorophenyl)carbamate

Uniqueness

Heptyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom in the 4-iodophenyl group. This iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. Additionally, the iodine atom can be easily replaced by other nucleophiles, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H20INO2

Molecular Weight

361.22 g/mol

IUPAC Name

heptyl N-(4-iodophenyl)carbamate

InChI

InChI=1S/C14H20INO2/c1-2-3-4-5-6-11-18-14(17)16-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3,(H,16,17)

InChI Key

WPSCDQYLKAXHGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.